サマリウム(III)塩化物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Samarium trichloride has several scientific research applications:

Preparation of Samarium Metal: It is used in the preparation of samarium metal, which is essential in the production of magnets.

Catalysis: It serves as a catalyst in various chemical reactions, including the cracking of crude petroleum.

Optical Applications: Samarium trichloride is used in the production of infrared-absorbing glass and lasers.

Nuclear Industry: It is utilized in neutron capture masers and has applications in the nuclear industry.

作用機序

Target of Action

Samarium(3+);trichloride, also known as Samarium trichloride, is an inorganic compound of samarium and chloride . It is primarily used in laboratories for research on new compounds of samarium .

Mode of Action

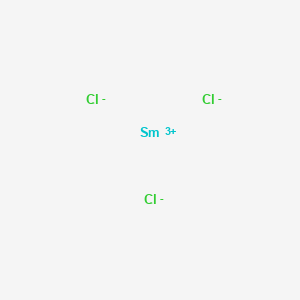

It is known that the sm3+ centres in the compound are nine-coordinate, occupying trigonal prismatic sites with additional chloride ligands occupying the three square faces . This structure may influence its interactions with other compounds in a research setting.

Result of Action

It is used for the synthesis of new samarium compounds , and the results of its action would depend on the specific reactions it is involved in.

Action Environment

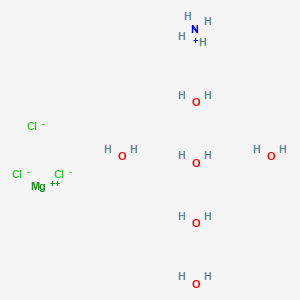

The action of Samarium(3+);trichloride can be influenced by environmental factors. For instance, it is a pale yellow salt that rapidly absorbs water to form a hexahydrate, SmCl3.6H2O . This indicates that the presence of water in the environment can significantly affect its state and potentially its reactivity. Furthermore, it decomposes upon boiling , suggesting that high temperatures can influence its stability.

準備方法

Samarium trichloride can be synthesized through several methods:

-

Ammonium Chloride Route: : This involves the initial synthesis of ammonium pentachlorosamarium, (NH₄)₂[SmCl₅], from samarium oxide and ammonium chloride at reaction temperatures of 230°C . The pentachloride is then heated to 350-400°C, resulting in the evolution of ammonium chloride and leaving a residue of anhydrous samarium trichloride . [ 10 \text{NH}_4\text{Cl} + \text{Sm}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{SmCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{SmCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{SmCl}_3 ]

-

Direct Reaction with Hydrochloric Acid: : Samarium metal or samarium carbonate can react with hydrochloric acid to produce samarium trichloride . [ 2 \text{Sm} + 6 \text{HCl} \rightarrow 2 \text{SmCl}_3 + 3 \text{H}_2 ]

化学反応の分析

Samarium trichloride undergoes various types of chemical reactions:

Lewis Acid Reactions: As a moderately strong Lewis acid, samarium trichloride can react with bases to form complexes.

Formation of Samarium Compounds: It can react with potassium fluoride to form samarium trifluoride. [ \text{SmCl}_3 + 3 \text{KF} \rightarrow \text{SmF}_3 + 3 \text{KCl} ]

類似化合物との比較

Samarium trichloride can be compared with other samarium compounds such as samarium fluoride, samarium bromide, and samarium oxide . While all these compounds contain samarium, their chemical properties and applications differ. For example, samarium fluoride is used in the production of optical materials, whereas samarium oxide is used in ceramics and glass .

Similar Compounds

- Samarium fluoride (SmF₃)

- Samarium bromide (SmBr₃)

- Samarium oxide (Sm₂O₃)

- Samarium iodide (SmI₂)

特性

CAS番号 |

10361-82-7 |

|---|---|

分子式 |

Cl3Sm |

分子量 |

256.7 g/mol |

IUPAC名 |

trichlorosamarium |

InChI |

InChI=1S/3ClH.Sm/h3*1H;/q;;;+3/p-3 |

InChIキー |

BHXBZLPMVFUQBQ-UHFFFAOYSA-K |

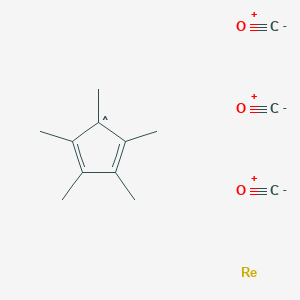

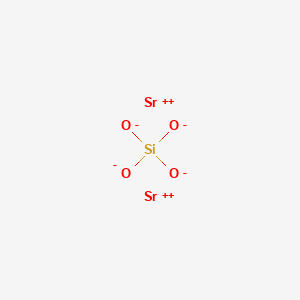

SMILES |

[Cl-].[Cl-].[Cl-].[Sm+3] |

正規SMILES |

Cl[Sm](Cl)Cl |

Key on ui other cas no. |

10361-82-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。